
2-Fluoronicotinic acid
Overview
Description
2-Fluoronicotinic acid (CAS RN: 393-55-5) is a fluorinated derivative of nicotinic acid with the molecular formula C₆H₄FNO₂ and a molecular weight of 141.10 g/mol . It is structurally characterized by a fluorine atom at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. The compound exhibits a melting point of 164–165°C and a boiling point of 298.7°C under standard pressure . Its stability is temperature-dependent, with decomposition possible under high heat, releasing toxic fumes .
This compound is a versatile intermediate in organic synthesis and pharmaceutical research. It has been investigated for its role as a non-competitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT), an enzyme critical in NAD+ biosynthesis, with implications in cancer therapy .
Preparation Methods
2-Fluoronicotinic acid can be synthesized through various methods. One common synthetic route involves the fluorination of nicotinic acid. This process typically uses fluorinating agents such as hydrogen fluoride or trifluoroacetic acid under acidic conditions . The reaction conditions often include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .
In industrial settings, the production of this compound may involve more automated and scalable processes. For instance, the use of solid-phase extraction and automated synthesizers can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2-Fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group in this compound can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coordination Chemistry: This compound can form coordination complexes with metals, which are useful in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
2-Fluoronicotinic acid serves as a bioactive molecule in medicinal chemistry research. It is utilized as a molecular scaffold for synthesizing various active pharmaceutical ingredients (APIs). Notably, derivatives of this compound have been investigated for their potential in treating conditions such as pancreatic cancer .
2. Synthesis of Tracers for Imaging:
The compound is employed in the synthesis of tracers for positron emission tomography (PET), which is crucial for visualizing metabolic processes in vivo. For example, the fluorinated compound has been used to develop radiopharmaceuticals that target specific proteins associated with cancer, enhancing the precision of cancer diagnostics .
Radiopharmaceutical Development
1. PET Imaging:
Recent studies have highlighted the use of this compound as a prosthetic group in the preparation of radiolabeled compounds for PET imaging. Notably, a study demonstrated the successful radiolabeling of peptides using 6-[F]fluoronicotinic acid, leading to high binding specificity in malignant tissues . This application is particularly promising for imaging brain tumors and other malignancies where fatty acid binding protein 3 (FABP3) is overexpressed.
2. Case Study:
In a study involving the synthesis of 6-[F]fluoronicotinic acid, researchers achieved a radiochemical yield of 29.9% with high purity. The conjugated peptide exhibited significant binding affinity to cancerous tissues, suggesting its potential as a diagnostic tool for targeted imaging .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Fluoronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. For instance, in PET imaging, the radiolabeled derivative of this compound binds to specific proteins or receptors, allowing for the visualization of biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues of Nicotinic Acid
The inhibitory activity and physicochemical properties of 2-fluoronicotinic acid are compared below with structurally related nicotinic acid derivatives (Table 1).
Table 1: Comparison of Nicotinic Acid Derivatives
Compound | Substituent Position | Inhibition (%) | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism |
---|---|---|---|---|---|
This compound | 2-F, 3-COOH | 57 | 351 ± 38 | 149 ± 14 | Non-competitive |
2-Hydroxynicotinic acid | 2-OH, 3-COOH | 34 | 1214 ± 91 | 215 ± 5 | Competitive |
2-Aminonicotinic acid | 2-NH₂, 3-COOH | 38 | 609 ± 69 | 348 ± 36 | Mixed |
6-Chloronicotinic acid | 6-Cl, 3-COOH | 44 | 1259 ± 115 | 845 ± 69 | Non-competitive |
6-Aminonicotinic acid | 6-NH₂, 3-COOH | 19 | N/A | N/A | N/A |
Data sourced from enzymatic assays targeting NAPRT .
Key Observations:
Fluorination Enhances Inhibition: this compound demonstrates superior inhibitory activity (57% inhibition) compared to hydroxyl (34%) or amino (38%) substituents at the same position. This highlights fluorine’s electron-withdrawing effects, which enhance binding affinity to NAPRT .
Positional Effects : Chlorine substitution at the 6-position (6-chloronicotinic acid) reduces activity (44% inhibition), emphasizing the importance of substituent placement .
Mechanistic Differences: Unlike competitive inhibitors (e.g., 2-hydroxynicotinic acid), this compound acts via non-competitive inhibition, suggesting binding to an allosteric site on NAPRT .
Comparison with Non-Nicotinic Acid Inhibitors
This compound is less potent than non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid (Kᵢ = 10 µM) or mefenamic acid (Kᵢ = 50 µM) but offers selectivity for NAPRT over other NAD+ biosynthetic enzymes . However, its Kᵢ values vary across studies:
- 149 µM (fluorometric assay) vs. 280 µM (kinetic studies) .
This discrepancy may arise from differences in assay conditions (e.g., enzyme source, substrate concentrations) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility |
---|---|---|---|---|
This compound | 164–165 | 298.7 | 1.06 | Moderate in DMSO |
2-Aminonicotinic acid | 295–297 | Decomposes | -0.34 | Poor in water |
2-Hydroxynicotinic acid | 245–247 | N/A | 0.52 | Low in ethanol |
Data compiled from CAS records and experimental studies .
- Lipophilicity : The fluorine atom increases logP (1.06) compared to polar substituents (e.g., -OH, -NH₂), enhancing membrane permeability .
- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability than amino or hydroxyl analogues .
Research Implications and Limitations
- Therapeutic Potential: this compound sensitizes cancer cells to NAMPT inhibitors (e.g., FK866) by suppressing NAD+ salvage pathways . However, its micromolar-range Kᵢ limits clinical utility compared to nanomolar-potency NAMPT inhibitors .
- Synthetic Utility : The compound serves as a precursor in nickel-catalyzed decarboxylative annulations for heterocycle synthesis .
Biological Activity
2-Fluoronicotinic acid (2-FNA) is a derivative of nicotinic acid characterized by the presence of a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. The following sections detail the biological activities of 2-FNA, including its mechanisms of action, receptor interactions, and therapeutic implications.
- Chemical Formula : CHFNO
- Molecular Weight : 141.10 g/mol
- Solubility : Soluble in polar solvents
- Log P (Partition Coefficient) : Approximately 0.7, indicating moderate lipophilicity
2-FNA has been studied primarily for its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound's structural similarity to nicotine suggests that it may modulate these receptors, potentially leading to neuroprotective effects. Research indicates that:
- Neuroprotective Effects : 2-FNA exhibits potential neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and schizophrenia.
- Receptor Binding : Interaction studies have demonstrated that modifications to 2-FNA can significantly influence its binding affinity to different nAChR subtypes, which is crucial for drug design aimed at enhancing selectivity and efficacy.
Neuropharmacological Studies
Recent studies have highlighted the following biological activities of 2-FNA:
- Modulation of nAChRs : 2-FNA has been shown to act as an agonist or antagonist depending on the receptor subtype, influencing neurotransmitter release and neuronal excitability.
- Potential in Alzheimer's Disease : Research suggests that compounds similar to 2-FNA may improve cognitive function by enhancing cholinergic transmission .
Cancer Research
The compound's role in cancer biology is also noteworthy:
- Targeting Fatty Acid Binding Protein 3 (FABP3) : In vitro studies involving radiolabeled derivatives of 2-FNA indicate that it can bind selectively to FABP3, a protein associated with various cancers. This specificity could be exploited for imaging and therapeutic applications in oncology .
- Tissue Binding Studies : Binding assays have shown that radiolabeled 2-FNA derivatives exhibit high focal binding in malignant tissues, suggesting potential use in targeted cancer therapies .
Case Studies
-
Neuroprotective Effects in Animal Models :
- A study investigated the effects of 2-FNA on cognitive decline in mice models of Alzheimer's disease. The results indicated improved memory retention and reduced amyloid plaque formation, supporting its potential as a therapeutic agent.
- Cancer Targeting Efficacy :
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | Structural Features | Similarity Index | Notable Activity |
---|---|---|---|
6-Fluoronicotinic Acid | Fluorine at position 6 | 0.92 | Modulates nAChRs |
2-Fluoro-5-methylnicotinic Acid | Methyl group at position 5 | 0.78 | Neuroprotective effects |
5-Amino-2-fluoroisonicotinic Acid | Amino group at position 5 | 0.75 | Potential anti-cancer activity |
The unique positioning of the fluorine atom in 2-FNA enhances its biological activity compared to these similar compounds, making it a valuable candidate for drug development.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-fluoronicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are documented: (1) carboxylation of 2-fluoropyridine using CO₂ under high-pressure conditions, and (2) direct fluorination of nicotinic acid derivatives. The former requires precise temperature control (160–180°C) and catalytic bases like K₂CO₃ to achieve yields >70% . Purity is typically assessed via HPLC (>98% by GC) and NMR (¹H/¹³C) to confirm the absence of regioisomers (e.g., 6-fluoronicotinic acid) .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, logP)?
- Methodological Answer : Variations in melting points (161–165°C vs. 165°C in some reports) may arise from polymorphic forms or impurities. Validate measurements using differential scanning calorimetry (DSC) and cross-reference with literature using standardized solvents for logP determination (reported as 0.918) . Always compare with structurally similar fluorinated pyridines (e.g., 2-chloronicotinic acid) to identify anomalies .
Q. What safety protocols are critical when working with this compound in the lab?
- Methodological Answer : The compound is a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), and ensure fume hood ventilation during synthesis. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers away from oxidizers to prevent decomposition into HF or NOx .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase pH 2.5–3.0) and spectroscopic methods (¹⁹F NMR for fluorine quantification, FT-IR for carboxylate group verification). MS (ESI-) can detect trace impurities like unreacted 2-fluoropyridine .
Q. How can researchers address solubility challenges in aqueous and organic solvents?
- Methodological Answer : The compound has limited aqueous solubility (exact data unavailable). Use polar aprotic solvents (DMF, DMSO) for reactions, and optimize solubility for biological assays via pH adjustment (deprotonation at pH >5.5) or salt formation (e.g., sodium 2-fluoronicotinate) .
Advanced Research Questions
Q. What mechanistic insights explain the inhibitory activity of this compound against NAPRT (e.g., Ki = 280 μM)?
- Methodological Answer : Competitive inhibition studies (e.g., isothermal titration calorimetry) suggest fluorine’s electronegativity disrupts hydrogen bonding in the NAPRT active site. Compare with analogs (e.g., 2-hydroxynicotinic acid, Ki = 230 μM) to map structure-activity relationships. Molecular docking (PDB: 2GV2) can predict binding modes .
Q. How do fluorination positions (2- vs. 6-fluoro) alter reactivity in cross-coupling reactions?
- Methodological Answer : In Ni-catalyzed decarboxylative annulations, the 2-fluoro group enhances regioselectivity due to steric and electronic effects. Contrast with 6-fluoronicotinic acid (less accessible in heterocycle synthesis) using DFT calculations to analyze charge distribution and transition states .
Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme assays?
- Methodological Answer : Discrepancies may arise from cell permeability or off-target effects. Validate using isotopic labeling (³H/¹⁴C) to track intracellular uptake, and pair with siRNA knockdown of NAPRT to confirm target specificity .
Q. How can researchers optimize catalytic systems for scalable synthesis of this compound derivatives?
- Methodological Answer : Screen Pd/Ni catalysts with ligands (e.g., Xantphos) to improve turnover in decarboxylative couplings. Reaction scalability (1 mmol → 10 mmol) requires solvent recycling (e.g., THF) and continuous flow systems to mitigate exothermic side reactions .
Q. What are the ethical and methodological considerations for in vivo studies involving fluorinated analogs?
- Methodological Answer : Prioritize in silico toxicity predictions (e.g., ProTox-II) to minimize animal testing. For required in vivo work, adhere to OECD guidelines for dose escalation and include metabolite profiling (LC-MS/MS) to assess fluorine bioaccumulation .
Properties
IUPAC Name |
2-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVHTWJGWNRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192541 | |
Record name | 2-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-55-5 | |
Record name | 2-Fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoronicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 393-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Fluoronicotinic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263 | |
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